molecular formula C11H11F3N2O2S B12112243 2-{[4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]sulfanyl}acetic acid

2-{[4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]sulfanyl}acetic acid

Cat. No.: B12112243
M. Wt: 292.28 g/mol
InChI Key: WOTCCTPLZYFIEB-UHFFFAOYSA-N
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Description

2-{[4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]sulfanyl}acetic acid is a complex organic compound that features a quinazoline ring system substituted with a trifluoromethyl group and a sulfanyl acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]sulfanyl}acetic acid typically involves multiple steps. One common approach starts with the preparation of the quinazoline core, followed by the introduction of the trifluoromethyl group and the sulfanyl acetic acid moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazoline ring can be reduced under specific conditions to yield dihydroquinazoline derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule.

Scientific Research Applications

2-{[4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]sulfanyl}acetic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-{[4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the sulfanyl acetic acid moiety can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target proteins or enzymes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(Trifluoromethyl)phenyl]thio}acetic acid
  • 2-{[4-(Trifluoromethyl)phenyl]sulfanyl}acetic acid
  • 2-{[4-(Trifluoromethyl)thiazol-2-yl]sulfanyl}acetic acid

Uniqueness

Compared to similar compounds, 2-{[4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]sulfanyl}acetic acid is unique due to its quinazoline ring system, which can confer additional biological activity and chemical reactivity. The presence of the trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H11F3N2O2S

Molecular Weight

292.28 g/mol

IUPAC Name

2-[[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]sulfanyl]acetic acid

InChI

InChI=1S/C11H11F3N2O2S/c12-11(13,14)9-6-3-1-2-4-7(6)15-10(16-9)19-5-8(17)18/h1-5H2,(H,17,18)

InChI Key

WOTCCTPLZYFIEB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)SCC(=O)O)C(F)(F)F

solubility

>43.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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